5-Tert-butyl-2-methoxybenzonitrile

Steric effect basicity benzonitrile geometry

5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) is a di-substituted aromatic nitrile bearing a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzene ring. With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, it exhibits a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 33 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 85943-30-2
Cat. No. B2521155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-methoxybenzonitrile
CAS85943-30-2
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)C#N
InChIInChI=1S/C12H15NO/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-7H,1-4H3
InChIKeyXWWHEVCXDNAOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2): Procurement-Relevant Physicochemical and Structural Overview


5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) is a di-substituted aromatic nitrile bearing a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzene ring . With a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol, it exhibits a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 33 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. It is commercially supplied as a research intermediate with typical purity ≥95% and is classified as a harmful/irritant (GHS07) .

Why Positional Isomers of Tert-Butyl-Methoxybenzonitrile Cannot Be Interchanged in 5-Tert-butyl-2-methoxybenzonitrile Procurement


The substitution pattern on the benzonitrile core determines the steric and electronic environment of the nitrile group, directly influencing reactivity in downstream transformations. In 5-tert-butyl-2-methoxybenzonitrile, the tert-butyl group occupies the 5-position (para to nitrile), while the methoxy group is at the 2-position (ortho to nitrile) . This arrangement creates a unique steric profile distinct from isomers such as 3-tert-butyl-4-methoxybenzonitrile (CAS 66737-90-4), where the bulky tert-butyl group is ortho to the nitrile and the methoxy is para, or 4-tert-butyl-3-methoxybenzonitrile (CAS 1369808-68-3), where the tert-butyl is para and methoxy meta to nitrile [1][2]. These positional differences alter the electron-donating/withdrawing balance, acid-base properties, and steric hindrance around the reactive nitrile, making direct substitution unreliable without re-optimization of reaction conditions [3].

Quantitative Differentiation Evidence for 5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2) vs. Closest Analogs


Steric Environment Divergence: Ortho-Methoxy vs. Ortho-Tert-Butyl Effects on Nitrile Basicity and Geometry

The target compound positions the methoxy group ortho to the nitrile and the tert-butyl group para to the nitrile. This contrasts with 3-tert-butyl-4-methoxybenzonitrile (66737-90-4), where the bulky tert-butyl group is ortho to the nitrile. Gas-phase basicity and computational studies by Exner et al. demonstrate that an ortho-tert-butyl group exerts a strong steric effect in both protonated and nonprotonated forms, causing significant distortion of molecular geometry and base-strengthening effects not observed with ortho-methoxy substituents [1]. The target compound therefore presents a less hindered, electronically distinct nitrile environment compared to ortho-tert-butyl isomers, which can be critical for reactions where nitrile coordination or nucleophilic attack is rate-determining.

Steric effect basicity benzonitrile geometry

Predicted Lipophilicity Differentiation: LogP Variation Among Tert-Butyl-Methoxybenzonitrile Isomers

Computed partition coefficients reveal measurable differences in lipophilicity between positional isomers. The target compound has a vendor-reported LogP of 3.22 (Fluorochem) and an XLogP3 of 3.3 (PubChem) [1]. In contrast, 3-tert-butyl-4-methoxybenzonitrile (66737-90-4) is listed with a LogP of 2 on chemsrc.com, suggesting a >1 log unit difference in predicted hydrophobicity depending on the substitution pattern . While 4-tert-butyl-3-methoxybenzonitrile (1369808-68-3) shares the same XLogP3 of 3.3 as the target, the distinct positional arrangement of substituents influences other properties such as dipole moment and solvation free energy [2].

Lipophilicity LogP solubility prediction

Predicted Boiling Point and Density as Purity and Handling Indicators for 5-Tert-butyl-2-methoxybenzonitrile

Predicted physicochemical properties assist in distillation-based purification and formulation. 5-Tert-butyl-2-methoxybenzonitrile has a predicted boiling point of 297.5 ± 28.0 °C and a predicted density of 1.00 ± 0.1 g/cm³ . These values differ from those of the isomer 3-tert-butyl-4-methoxybenzonitrile (66737-90-4), which has a predicted boiling point of approximately 284.4 ± 20.0 °C and density of 1.01 ± 0.1 g/cm³ (chemsrc) . The ~13 °C higher boiling point of the target compound reflects differences in intermolecular interactions arising from the substitution pattern.

Boiling point density physicochemical prediction

Role as a Specific Intermediate in Maropitant-Related Nitrosamine Synthesis: Positional Isomer Selectivity

5-Tert-butyl-2-methoxybenzonitrile serves as a key precursor for the synthesis of N-nitroso maropitant, a nitrosamine impurity reference standard for the veterinary antiemetic drug maropitant (an NK1 receptor antagonist) [1]. The target compound's 5-tert-butyl-2-methoxy substitution pattern is structurally embedded in the maropitant scaffold. Positional isomers such as 3-tert-butyl-4-methoxybenzonitrile (66737-90-4) or 4-tert-butyl-3-methoxybenzonitrile (1369808-68-3) would yield structurally divergent benzyl intermediates and cannot serve as direct replacements for this specific impurity synthesis without altering the final nitrosamine's identity [2].

Maropitant nitrosamine impurity NK1 antagonist

Rotatable Bond and PSA Identity Across Isomers Contrasted with Unique Spatial Orientation

While all tert-butyl-methoxybenzonitrile isomers share identical simple computed descriptors (molecular weight 189.25, rotatable bond count = 2, TPSA = 33 Ų) [1][2][3], the spatial orientation of the methoxy and tert-butyl substituents differs fundamentally. In the target compound, the methoxy at position 2 is adjacent (ortho) to the nitrile, enabling potential intramolecular interactions (e.g., dipole alignment or hydrogen bonding with the nitrile nitrogen), whereas the methoxy group in comparators is either meta or para to the nitrile, precluding such proximity effects . This geometric nuance cannot be captured by scalar descriptors yet has consequences for crystal packing, solubility, and molecular recognition.

Rotatable bonds TPSA molecular flexibility

Procurement-Driven Application Scenarios for 5-Tert-butyl-2-methoxybenzonitrile (CAS 85943-30-2)


Synthesis of Maropitant Nitrosamine Impurity Reference Standards for Veterinary Drug Quality Control

Pharmaceutical analytical laboratories developing impurity profiling methods for maropitant (Cerenia®) require regiospecifically correct benzyl nitrile intermediates. 5-Tert-butyl-2-methoxybenzonitrile provides the exact 5-tert-butyl-2-methoxybenzyl fragment needed for N-nitroso maropitant synthesis [1]. Positional isomers, including 3-tert-butyl-4-methoxybenzonitrile (66737-90-4) and 4-tert-butyl-3-methoxybenzonitrile (1369808-68-3), yield structurally non-identical nitrosamine products and are unsuitable as substitutes. Procurement of the correct isomer is mandatory for meeting ICH M7 guideline requirements on mutagenic impurity identification and quantification [1].

Medicinal Chemistry Scaffold for GPCR-Targeted or Kinase Inhibitor Lead Optimization Requiring Para-Tert-Butyl Lipophilicity

The 5-tert-butyl-2-methoxybenzonitrile scaffold embeds a para-tert-butyl group that enhances lipophilicity (LogP ≈ 3.2–3.3) without introducing ortho steric hindrance around the nitrile [2]. This is advantageous in GPCR ligand design, where the lipophilic tert-butyl anchor can occupy a hydrophobic pocket while the ortho-methoxy group modulates electronic properties of the nitrile for subsequent transformations (e.g., reduction to benzylamine, hydrolysis to amide, or tetrazole formation). In contrast, the isomer 3-tert-butyl-4-methoxybenzonitrile places the bulky tert-butyl ortho to the nitrile, potentially interfering with target binding or synthetic transformations [3].

Agrochemical Intermediate Synthesis Exploiting Ortho-Methoxy Directed Metalation or Cross-Coupling

The ortho-methoxy group in 5-tert-butyl-2-methoxybenzonitrile can function as a directing group for ortho-lithiation or transition-metal-catalyzed C–H activation, enabling regioselective functionalization of the ring [2]. The para-situated tert-butyl group simultaneously blocks metabolic oxidation and increases lipophilicity for agrochemical uptake. Analogs lacking the ortho-methoxy directing capability (e.g., 4-tert-butyl-3-methoxybenzonitrile) require alternative, often lower-yielding, synthetic routes for the same transformations [3].

Physicochemical Property-Driven Selection for Chromatographic Method Development or Preparative Purification

The predicted boiling point (297.5 ± 28.0 °C) and density (1.00 ± 0.1 g/cm³) of 5-tert-butyl-2-methoxybenzonitrile differ measurably from its positional isomers (e.g., 3-tert-butyl-4-methoxybenzonitrile BP ~284 °C) . These differences can be exploited in preparative GC or fractional distillation to separate mixtures of benzyl nitrile isomers. For laboratories requiring isomerically pure material for sensitive bioassays, understanding these physicochemical distinctions is critical for selecting the appropriate supply chain and quality control protocols.

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